molecular formula C20H18BrN3O3 B6502126 3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1396715-53-9

3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole

Cat. No. B6502126
CAS RN: 1396715-53-9
M. Wt: 428.3 g/mol
InChI Key: SKFAPDPOHDOEMP-UHFFFAOYSA-N
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Description

The compound “3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a benzyl group, a bromo-methoxybenzoyl group, an azetidinyl group, and an oxadiazole ring. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the benzyl and bromo-methoxybenzoyl groups, and the formation of the oxadiazole ring . The exact methods and conditions used would depend on the specific reagents and starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered ring containing a nitrogen atom, could introduce strain into the molecule, which could affect its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromo group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions . The oxadiazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and bromo-methoxybenzoyl group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about a biological target, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Its synthesis and characterization would be an important first step, followed by studies of its reactivity, properties, and potential applications .

properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-26-15-7-8-17(21)16(10-15)20(25)24-11-14(12-24)19-22-18(23-27-19)9-13-5-3-2-4-6-13/h2-8,10,14H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFAPDPOHDOEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

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